

3-Methylpiperidine-3-carboxylic acid hydrochloride and its derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B1395464

[Get Quote](#)

An In-depth Technical Guide to **3-Methylpiperidine-3-carboxylic acid hydrochloride** and its Derivatives for Drug Discovery Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of **3-Methylpiperidine-3-carboxylic acid hydrochloride**, a pivotal scaffold in modern medicinal chemistry. We will dissect its fundamental properties, synthesis strategies, and the rationale behind its derivatization for developing novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.^[1] Its saturated, heterocyclic structure provides a three-dimensional framework that is crucial for specific interactions with biological targets. Introducing substituents onto this ring system allows for the fine-tuning of pharmacological properties. 3-Methylpiperidine-3-carboxylic acid, in particular, represents a constrained, non-proteinogenic amino acid analogue. The presence of a methyl group and a carboxylic acid at the C3 position creates a chiral center and offers distinct vectors for chemical modification, making it a valuable starting point for generating diverse chemical libraries.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental characteristics of **3-Methylpiperidine-3-carboxylic acid hydrochloride** is essential for its effective use in synthesis and drug design. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and biological assays.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ ClNO ₂	
Molecular Weight	179.64 g/mol	
IUPAC Name	3-methylpiperidine-3-carboxylic acid;hydrochloride	[2]
Form	Solid	
InChI Key	KSMYDSAXTLQXCI-UHFFFAOYSA-N	
SMILES String	Cl.CC1(CCCNC1)C(O)=O	

Table 1: Key Physicochemical Properties of **3-Methylpiperidine-3-carboxylic acid hydrochloride**.

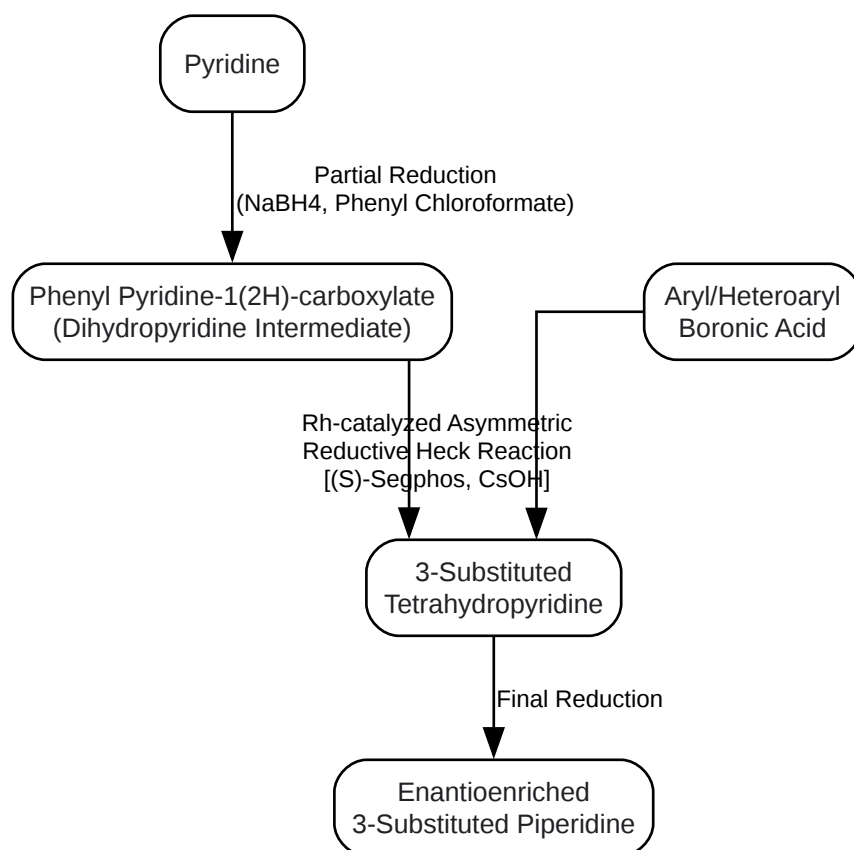
The structure features a tertiary carboxylic acid, which imparts specific steric and electronic properties. The piperidine nitrogen remains a key site for derivatization, while the carboxylic acid can be converted into esters, amides, and other functional groups.

Synthesis of the 3-Substituted Piperidine Core

The synthesis of substituted piperidines is a well-explored area of organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the desired stereochemistry and the tolerance of other functional groups.

Asymmetric Synthesis via Catalytic Reductive Heck Reaction

A highly effective modern approach for creating enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1][3] This method offers excellent control over stereochemistry and tolerates a wide range of functional groups.



[Click to download full resolution via product page](#)

Caption: Workflow for Rh-catalyzed asymmetric synthesis of 3-piperidines.

Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis

Causality: This protocol leverages a powerful catalytic system to construct the chiral piperidine core. The choice of a chiral phosphine ligand, such as (S)-Segphos, is critical for inducing high enantioselectivity in the carbometalation step. The base (CsOH) is essential for the transmetalation of the boronic acid to the rhodium center.

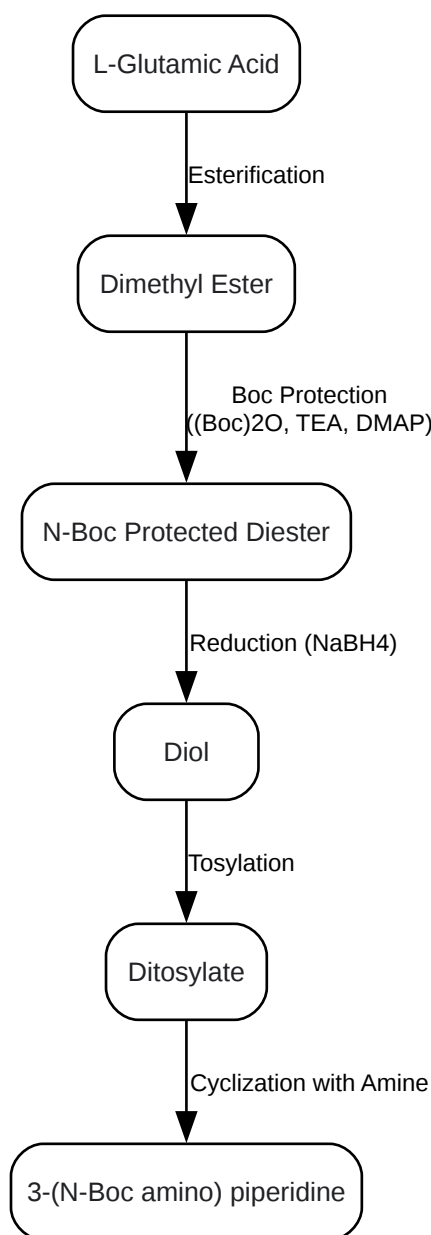
- **Catalyst Preparation:** In an argon-purged vial, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

- **Solvent Addition:** Add toluene, THP, and H₂O (1:1:1 ratio), followed by aqueous CsOH (50 wt%, 2.0 equiv). Stir the mixture at 70 °C for 10 minutes to form the active catalyst.
- **Reactant Addition:** To the catalyst solution, add the aryl boronic acid (3.0 equiv) followed by the dihydropyridine intermediate (1.0 equiv).
- **Reaction:** Stir the resulting mixture at 70 °C for 20 hours, monitoring by TLC or LC-MS for completion.
- **Workup and Purification:** Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., EtOAc). The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 3-substituted tetrahydropyridine.
- **Final Reduction:** The resulting tetrahydropyridine is then subjected to standard reduction conditions (e.g., H₂, Pd/C) to afford the final enantioenriched 3-substituted piperidine.

Self-Validation: The success of this reaction is validated by achieving high yield and high enantiomeric excess (ee), which can be confirmed using chiral HPLC analysis. The structural integrity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis from Chiral Precursors: L-Glutamic Acid

Another established strategy involves using a readily available chiral starting material, such as L-glutamic acid. This approach leverages the inherent stereochemistry of the starting material to build the piperidine ring.



[Click to download full resolution via product page](#)

Caption: Synthesis of substituted piperidines from L-glutamic acid.

Experimental Protocol: Synthesis from L-Glutamic Acid

Causality: This multi-step synthesis transforms a natural amino acid into a complex heterocyclic structure. Each step is chosen for its reliability and functional group compatibility. Boc protection is used to prevent the amine from interfering in subsequent steps, while tosylation

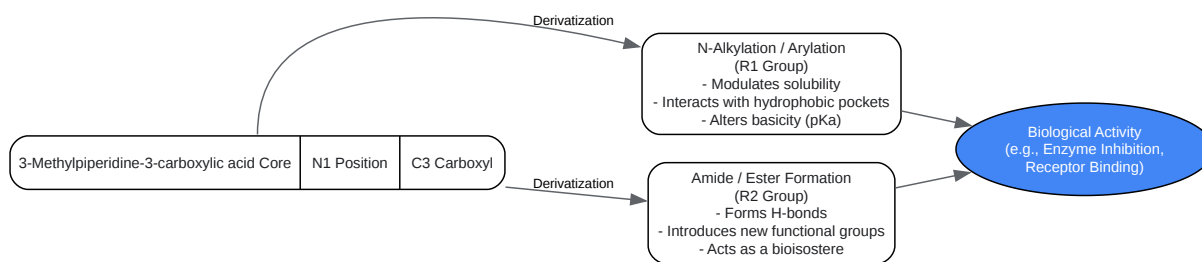
converts the hydroxyl groups into excellent leaving groups, facilitating the final intramolecular cyclization.

- Esterification: Convert L-glutamic acid to its dimethyl ester.
- Boc Protection: To a stirred solution of the dimethyl ester (1.0 equiv) in CH_2Cl_2 at 0°C , add triethylamine (4.0 equiv), $(\text{Boc})_2\text{O}$ (1.5 equiv), and a catalytic amount of DMAP. Stir at room temperature for 6 hours.
- Reduction: Reduce the N-Boc protected diester to the corresponding diol using a reducing agent like NaBH_4 .
- Tosylation: Convert the diol to a ditosylate by reacting it with tosyl chloride in the presence of a base (e.g., pyridine).
- Cyclization: React the resulting ditosylate with a primary amine. The amine displaces one tosylate group, and the now-free secondary amine on the piperidine precursor displaces the second tosylate group in an intramolecular fashion to form the piperidine ring.
- Purification: Purify the final product using column chromatography.

Self-Validation: Progress is monitored at each step by TLC. The structure and purity of the intermediates and the final product are confirmed by NMR spectroscopy and mass spectrometry. The overall yield for this multi-step process is typically in the range of 44% to 55%.

Derivatization Strategies and Structure-Activity Relationships (SAR)

3-Methylpiperidine-3-carboxylic acid hydrochloride is a versatile scaffold for creating derivatives with diverse biological activities. The primary points for modification are the piperidine nitrogen (N1) and the carboxylic acid group at C3.



[Click to download full resolution via product page](#)

Caption: Derivatization points on the core scaffold and their impact on activity.

N-Substitution for Targeting Specific Pockets

Modifying the piperidine nitrogen is a common strategy to explore interactions with hydrophobic pockets in target proteins or to modulate the overall physicochemical properties of the molecule, such as pKa and solubility.

- **Anti-Alzheimer's Agents:** N-benzyl piperidine derivatives have been designed as multipotent molecules to treat Alzheimer's disease by combining acetylcholinesterase (AChE) inhibition with antioxidant activity.[4]
- **Anticonvulsants:** Various N-substituted piperidine-3-carboxylic acid analogs have shown potential as anticonvulsants, likely through interaction with GABA transporters (GAT-1).[4]

C3-Carboxyl Modification for Hydrogen Bonding and Vectorial Orientation

The carboxylic acid at C3 is a key interaction point, often forming critical hydrogen bonds with active site residues. Converting it to amides or esters allows for the introduction of diverse substituents that can probe the surrounding chemical space.

- **Anti-Osteoporosis Agents:** Piperidine-3-carboxamide derivatives have been synthesized as inhibitors of Cathepsin K, a key enzyme in bone resorption.[5] The amide group is crucial for

orienting the molecule within the enzyme's active site.

- PPAR γ Agonists: Piperine derivatives incorporating an amino acid moiety, which includes a piperidine carboxylic acid structure, have been identified as potent Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) agonists.[\[6\]](#)

Applications in Drug Discovery: Case Studies

The derivatives of 3-methylpiperidine-3-carboxylic acid and related structures are integral to several therapeutic areas.

Therapeutic Area	Target / Mechanism	Example Derivative Class	Reference
Neurological Disorders	GABA Transporter (GAT-1) Inhibition	N-substituted piperidine-3-carboxylic acids	[4]
Alzheimer's Disease	Acetylcholinesterase (AChE) Inhibition	N-benzyl-piperidine linked molecules	[4]
Oncology	PARP Inhibition	Precursor to drugs like Niraparib	[1]
Osteoporosis	Cathepsin K Inhibition	Piperidine-3-carboxamides	[5]
Tuberculosis	Antimycobacterial Activity	Piperidinothiosemicarbazones	[7]
Metabolic Disorders	PPAR γ Agonism	Amino acid-modified piperine derivatives	[6]

Table 2: Therapeutic Applications of Piperidine-3-carboxylic Acid Derivatives.

The chiral nature of this scaffold is often critical for its biological function, making enantiomerically pure synthesis methods, like those described above, essential for developing effective and safe pharmaceuticals.[\[8\]](#)

Conclusion and Future Outlook

3-Methylpiperidine-3-carboxylic acid hydrochloride is more than a simple chemical building block; it is a sophisticated scaffold that offers a unique combination of stereochemistry, rigidity, and multiple points for derivatization. Its proven utility across a wide range of therapeutic targets underscores its importance in modern drug discovery. As our understanding of disease biology deepens, the ability to rationally design and synthesize novel derivatives from this core structure will continue to generate promising new drug candidates. The synthesis methodologies outlined in this guide provide a robust foundation for researchers to explore the vast chemical space accessible from this versatile starting material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. PubChemLite - 3-methylpiperidine-3-carboxylic acid hydrochloride (C₇H₁₃NO₂) [pubchemlite.lcsb.uni.lu]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]
- To cite this document: BenchChem. [3-Methylpiperidine-3-carboxylic acid hydrochloride and its derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1395464#3-methylpiperidine-3-carboxylic-acid-hydrochloride-and-its-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com